molecular formula C16H26O2 B259690 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol

Cat. No.: B259690
M. Wt: 250.38 g/mol
InChI Key: NUFOVXSBOOYABN-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C16H26O2. It is a white to off-white solid with a melting point of 102-104°C and a boiling point of approximately 303.2°C . This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound interacts with reactive oxygen species and other free radicals, preventing them from causing cellular damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to its analogs. This structural feature also contributes to its superior antioxidant properties, making it more effective in various applications .

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,6-ditert-butyl-4-(1-hydroxyethyl)phenol

InChI

InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3

InChI Key

NUFOVXSBOOYABN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

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